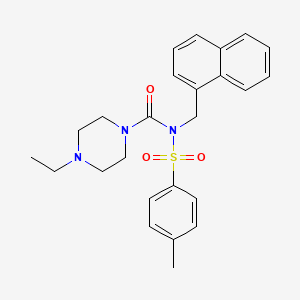

4-ethyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide

Description

4-ethyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name |

4-ethyl-N-(4-methylphenyl)sulfonyl-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3S/c1-3-26-15-17-27(18-16-26)25(29)28(32(30,31)23-13-11-20(2)12-14-23)19-22-9-6-8-21-7-4-5-10-24(21)22/h4-14H,3,15-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEWTKSBGVFTNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)N(CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 4-ethylpiperazine with naphthalen-1-ylmethyl chloride under basic conditions to form the intermediate 4-ethyl-N-(naphthalen-1-ylmethyl)piperazine. This intermediate is then reacted with tosyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the tosyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry :

- The compound has been investigated for its potential as a modulator of specific biological pathways. It has shown promise in the modulation of enzymes such as monoacylglycerol lipase (MAGL) and alpha/beta hydrolase domain-containing protein 6 (ABHD6), which are crucial in lipid metabolism and inflammation .

- Research indicates that derivatives of this compound may exhibit anticancer properties by targeting pathways involved in tumor growth and survival .

-

Biological Activity :

- Enzyme Inhibition : Studies have demonstrated that 4-ethyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide can inhibit key enzymes linked to disease processes, particularly in cancer biology .

- Antitumor Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing potential as an anticancer agent .

-

Pharmacological Studies :

- Investigations into the pharmacokinetics and pharmacodynamics of this compound are ongoing, with initial studies suggesting favorable absorption and distribution characteristics .

- Its interactions with biological targets are being studied to elucidate the mechanisms underlying its therapeutic effects.

Case Study 1: Anticancer Activity

A study published in the Tropical Journal of Pharmaceutical Research explored the synthesis and evaluation of several piperazine derivatives, including this compound. The results indicated significant cytotoxicity against human cancer cell lines, particularly breast and colon cancer cells. The mechanism was attributed to apoptosis induction via caspase activation pathways .

Case Study 2: Enzyme Modulation

In a patent application detailing the synthesis of carbamate compounds, including this piperazine derivative, researchers highlighted its role as a modulator of MAGL and ABHD6. These enzymes play critical roles in endocannabinoid signaling pathways, which are implicated in pain modulation and neuroprotection .

Mechanism of Action

The mechanism of action of 4-ethyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

4-ethyl-N-(naphthalen-1-ylmethyl)aniline: Shares a similar naphthalen-1-ylmethyl group but lacks the piperazine and tosyl functionalities.

N-tosylpiperazine: Contains the piperazine and tosyl groups but lacks the naphthalen-1-ylmethyl and ethyl groups.

Uniqueness

4-ethyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. Its structure allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

4-ethyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide is a compound of interest due to its potential biological activities and therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C19H24N2O4S

- Molecular Weight : 408.53 g/mol

Research indicates that compounds similar to this compound may act as modulators of various biological pathways. Notably, they may interact with endocannabinoid systems, particularly through inhibition of enzymes such as monoacylglycerol lipase (MAGL) and alpha/beta hydrolase domain-containing protein 6 (ABHD6), which are involved in lipid metabolism and signaling .

Biological Activity

The biological activities of this compound can be summarized as follows:

Antinociceptive Effects

Studies have shown that piperazine derivatives exhibit significant antinociceptive properties. The mechanism is believed to involve modulation of pain pathways in the central nervous system, potentially through opioid receptor interactions .

Antitumor Activity

Research has indicated that related compounds can exhibit cytotoxic effects against various cancer cell lines. The alkylating nature of some piperazine derivatives suggests potential use in chemotherapeutic applications, targeting rapidly dividing cells .

Neuroprotective Effects

Compounds with similar structures have demonstrated neuroprotective effects in preclinical models. These effects may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Studies

-

Study on Antinociceptive Activity :

A study investigated the pain-relieving effects of piperazine derivatives in rodent models. Results indicated a significant reduction in pain response, suggesting potential for development into analgesic medications . -

Antitumor Efficacy :

In vitro studies on cancer cell lines treated with piperazine derivatives showed a dose-dependent decrease in cell viability, indicating promising antitumor activity. Further investigation into specific pathways affected by these compounds is warranted . -

Neuroprotective Assessment :

Research examining the neuroprotective properties of similar compounds demonstrated a reduction in neuronal apoptosis under oxidative stress conditions, highlighting their therapeutic potential for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 4-ethyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide?

The synthesis typically involves sequential functionalization of the piperazine core. Key steps include:

- Tosylation : Reacting piperazine with tosyl chloride under basic conditions (e.g., NaOH in THF) to install the tosyl group.

- Ethylation : Introducing the ethyl group via nucleophilic substitution using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃).

- Naphthylmethylation : Coupling the tosylated intermediate with 1-naphthalenemethyl chloride via reductive amination or SN2 displacement.

- Carboxamide Formation : Reacting the intermediate with a carbonylating agent (e.g., triphosgene) under anhydrous conditions.

Purification methods like column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) are critical for high purity .

Q. How can structural elucidation be performed to confirm the compound’s conformation?

- X-Ray Crystallography : Resolve the crystal structure to confirm chair/boat conformations of the piperazine ring and spatial arrangement of substituents. For example, similar piperazine derivatives show chair conformations with axial/equatorial substituents .

- NMR Spectroscopy : Use ¹H/¹³C NMR to identify chemical shifts for the ethyl group (~δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂), tosyl aromatic protons (δ 7.2–7.8 ppm), and naphthyl protons (δ 7.4–8.2 ppm). NOESY can confirm proximity between substituents .

Q. What preliminary assays are recommended to assess biological activity?

- Enzyme Inhibition : Screen against targets like kinases or GPCRs using fluorescence polarization or radiometric assays. Piperazine derivatives often modulate dopamine or serotonin receptors .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects. Dose-response curves (1–100 µM) can establish IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be optimized for the carboxamide formation step?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate carbonyl insertion.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) under reflux. DMF may enhance solubility of intermediates .

- In Situ Monitoring : Use FTIR to track carbonyl stretching (~1650–1750 cm⁻¹) and adjust reaction time dynamically. Yields >80% are achievable with stoichiometric triphosgene .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Conformational Analysis : Compare X-ray structures (e.g., chair vs. twist-boat piperazine) to explain variations in receptor binding. For example, axial tosyl groups may sterically hinder target interactions .

- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if rapid metabolism (e.g., CYP3A4-mediated) reduces observed activity in vivo versus in vitro .

Q. How can structural modifications enhance selectivity for a target receptor?

- Bioisosteric Replacement : Substitute the naphthyl group with quinoline () or fluorophenyl () to improve affinity for dopamine D3 vs. D2 receptors.

- Steric Tuning : Introduce bulkier substituents (e.g., tert-butyl) on the piperazine nitrogen to block off-target binding pockets. Molecular docking (AutoDock Vina) can predict binding poses .

Q. What analytical methods validate purity and stability under storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.